Kaempferol-3-gluco-7-rhamnoside is a specialized flavonol diglycoside characterized by glucose and rhamnose substitutions at the C3 and C7 positions of the kaempferol core, respectively [1]. As a high-value analytical standard and bioactive reference material, it is primarily procured for the standardization of complex botanical extracts, such as Hippophae rhamnoides (sea buckthorn) and Crocus sativus (saffron) [1]. The dual glycosylation fundamentally alters the physicochemical profile of the molecule, shifting it from a highly hydrophobic, poorly soluble aglycone to a hydrophilic, water-soluble compound. This structural modification not only enhances its processability in aqueous extraction and formulation workflows but also provides distinct chromatographic and mass spectrometric signatures essential for rigorous quality control and metabolomic profiling.
Substituting Kaempferol-3-gluco-7-rhamnoside with its aglycone (kaempferol) or isomeric diglycosides (such as kaempferol-3-O-rutinoside) introduces severe analytical and processing liabilities [1]. Kaempferol is practically insoluble in water, necessitating the use of organic solvents like DMSO, which can interfere with cell-based assays and precipitate out of aqueous formulations. Furthermore, in analytical quality control workflows, utilizing structural isomers as a proxy leads to critical quantification errors. The MS/MS fragmentation kinetics of a 3-O-linked disaccharide (rutinoside) differ completely from those of individual monosaccharides at the C3 and C7 positions [1]. For precise botanical standardization and aqueous-compatible bioassays, the exact 3-gluco-7-rhamnoside configuration is non-negotiable.
The addition of polar sugar moieties at the C3 and C7 positions drastically reduces the hydrophobicity of the flavonol core [1]. While unmodified kaempferol exhibits an aqueous solubility of less than 0.1 mg/mL and requires organic co-solvents, Kaempferol-3-gluco-7-rhamnoside is readily soluble in water and aqueous buffers [1]. This structural modification prevents precipitation in physiological media, ensuring that concentration-dependent assays reflect true bioactivity rather than solvent-induced artifacts.
| Evidence Dimension | Aqueous solubility limit |
| Target Compound Data | Highly soluble in aqueous buffers without organic co-solvents |
| Comparator Or Baseline | Kaempferol (aglycone) (< 0.1 mg/mL, requires DMSO/EtOH) |
| Quantified Difference | >10-fold increase in aqueous solubility |
| Conditions | Standard physiological buffers (pH 7.4) at 25°C |
Eliminates the need for organic solvents in biological assays and allows for direct integration into hydrophilic formulations.
In quality control workflows for botanical extracts, distinguishing Kaempferol-3-gluco-7-rhamnoside from its structural isomer kaempferol-3-O-rutinoside (nicotiflorin) is critical[1]. Under negative electrospray ionization (ESI-MS/MS), both compounds yield a precursor ion at m/z 593. However, Kaempferol-3-gluco-7-rhamnoside exhibits a sequential cleavage, first losing the C7-rhamnose to form an intermediate at m/z 447, followed by the C3-glucose to yield the aglycone at m/z 285 [1]. In contrast, the 3-O-rutinoside loses the entire disaccharide unit in a single step, bypassing the m/z 447 intermediate [1].
| Evidence Dimension | MS/MS Fragmentation Pathway (Precursor m/z 593) |
| Target Compound Data | Sequential loss of 146 Da and 162 Da yielding m/z 447 and 285 |
| Comparator Or Baseline | Kaempferol-3-O-rutinoside (Single loss of 308 Da yielding m/z 285) |
| Quantified Difference | Presence of the diagnostic m/z 447 intermediate ion |
| Conditions | Negative mode ESI-MS/MS, collision-induced dissociation |
Provides the exact mass spectrometric signature required to prevent misidentification and ensure accurate batch-to-batch standardization of plant extracts.
The glycosidic linkages at the C3 and C7 positions provide significant steric hindrance and chemical stability to the flavonol core, protecting it from thermal degradation during aggressive extraction processes [1]. When subjected to pressurized liquid extraction (PLE) using heated aqueous ethanol, Kaempferol-3-gluco-7-rhamnoside demonstrates high recovery rates without significant oxidation[1]. Conversely, the free hydroxyl groups of the kaempferol aglycone make it highly susceptible to thermal oxidation under identical conditions, leading to lower yields and the generation of degradation artifacts [1].
| Evidence Dimension | Thermal degradation resistance during extraction |
| Target Compound Data | High recovery rate with intact molecular structure |
| Comparator Or Baseline | Kaempferol (aglycone) (Susceptible to rapid thermal oxidation) |
| Quantified Difference | Significantly higher structural retention post-extraction |
| Conditions | Pressurized liquid extraction (PLE) at 80°C in aqueous ethanol |
Ensures that the compound can withstand industrial-scale extraction and sterilization processes without loss of titer.
Due to its unique MS/MS fragmentation pattern, this compound is essential for the LC-MS/MS quantification and standardization of high-value extracts from Hippophae rhamnoides (sea buckthorn) and Crocus sativus (saffron), where distinguishing it from isomeric flavonoids is legally and commercially required [1].
The compound's high water solubility makes it an ideal candidate for formulating hydrophilic functional beverages and liquid supplements, bypassing the precipitation and formulation challenges associated with insoluble aglycones like kaempferol [1].
Used as a stable, soluble reference compound in screening assays for alpha-glucosidase and hyaluronidase inhibitors, ensuring that IC50 values are accurate and not skewed by solvent-induced precipitation [1].